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Compound of Interest

(2-Amino-4-methyipentyl)
Compound Name:

(methyl)amine
CAS No.: 1248719-57-4
Cat. No.: B3225398

Get Quote

Executive Summary & Chemical Identity
Target Analyte: (2-Amino-4-methylpentyl)(methyl)amine IUPAC Name:
-Dimethylpentane-1,2-diamine Common Aliases:

-Methyl-leucinamine; 1,2-Diamino-4-methylpentane derivative. CAS Registry Number:
1248719-57-4 Molecular Formula:

Exact Mass: 130.1470 Da

Forensic Significance: Unlike the widely known monoamine stimulants 1,3-DMAA and DMBA
(AMP Citrate), this molecule is a vicinal diamine. Its presence in biological matrices or seized
powders suggests a synthetic origin likely derived from the amino acid Leucine, specifically via
the reduction of

-methylleucinamide. This structural distinction drastically alters its pharmacological profile and
solubility compared to its monoamine analogs.
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Structural Visualization

The molecule consists of a 4-methylpentyl backbone (isobutyl tail) with a primary amine at
position 2 and a secondary

-methylamine at position 1.
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Figure 1. Connectivity map of (2-Amino-4-methylpentyl)(methyl)amine showing the N-methyl
head and isobutyl tail.[1][2]

Synthetic Origin & Impurity Profiling

Understanding the synthesis is critical for elucidation, as it predicts potential stereochemistry
and impurities. The most chemically plausible route preserves the chirality of the starting
material (usually L-Leucine).

Pathway:

e Start: L-Leucine (
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-enantiomer).

e Amidation: Reaction of Leucine methyl ester with methylamine

-methylleucinamide.

e Reduction: Reduction of the amide carbonyl using
Target Diamine.

Implication: The resulting product is likely the (S)-enantiomer (or L-isomer). Impurities may
include unreacted

-methylleucinamide (detectable by Carbonyl IR band ~1650 cm~?) or Leucinol (if amidation was
incomplete).

Analytical Strategy: Mass Spectrometry (HRMS)

The presence of two nitrogen atoms dictates an even molecular weight (130 Da), distinguishing
it from monoamine alkylamines (often odd MW, e.g., DMAA MW 115).

ESI-MS/MS Fragmentation Logic

In positive Electrospray lonization (

), the protonated molecule
is observed. Fragmentation is driven by

-cleavage adjacent to the nitrogen atoms.
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m/z Fragment Proposed Structure Mechanism Diagnostic Value
131.15 Parent lon Confirms MW 130
Loss of ; ;
Typical for prima
114.12 yp_ primary
from C2 amines
86.10 Loss of Cleavage at C1-C2
High. Confirms
44.05 Iminium lon

-methylaminomethyl

group.[3]

Differentiation Note: The m/z 44 peak is the "smoking gun" for the

-methyl-aminomethyl moiety (

). Isomers like 1,3-DMBA will not produce this fragment efficiently.
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Figure 2: ESI+ Fragmentation pathway highlighting the diagnostic m/z 44 iminium ion.

Nuclear Magnetic Resonance (NMR) Elucidation
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NMR provides the definitive proof of the vicinal diamine structure. The key challenge is the C1
methylene, which is diastereotopic due to the adjacent chiral center at C2.

Predicted NMR Data (CDClz, 400 MHz)
Shift ( Coupling (
Position Group Multiplicity
ppm) Hz)

Interpretati
on

Diagnostic for
N-Me 2.42 Singlet (3H) - N-Methyl
group.

Diastereotopi
C protons.
C1-H 2.35&2.55 dd / ddd (2H) Distinct shifts
due to C2
chirality.

Deshielded

by
C2-H 2.90 Multiplet (1H)  Complex
: chiral

center.

] Bridge to
C3-H 1.25 Multiplet (2H) ) )
isobutyl tail.

_ Methine of
Septet-like )
C4-H 1.65 isopropy!

(1H)
group.

Isobutyl
C5, C6 0.91 Doublet (6H)
methyls.

Key 2D NMR Correlations

To rigorously prove the connectivity:
e COSY (Correlation Spectroscopy):

o C1-H
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C2-H: Proves the

-methylamine is attached to the carbon adjacent to the primary amine.
o C2-H
C3-H: Connects the diamine head to the alkyl tail.
o« HMBC (Heteronuclear Multiple Bond Correlation):
o N-Me protons
C1 Carbon: Confirms the methyl is on the nitrogen attached to C1.
o C1 protons

C2 & C3: Confirms the backbone sequence.

Differentiation from Isomers (Forensic
Comparisons)

This molecule is frequently confused with DMBA (1,3-dimethylbutylamine) due to naming

similarities in grey literature.
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(2-Amino-4-methylpentyl) 1,3-Dimethylbutylamine
Feature ]
(methyl)amine (DMBA)
Diamine (Primary + ) )
Class Monoamine (Primary only)
Secondary)
Formula
MW 130.23 101.19
N-Methyl NMR Singlet ~2.4 ppm Absent
Absent (Base peak usually m/z
m/z 44 Present (Strong) 44 is not favored; m/z 86
common)
) Viscous liquid / Hygroscopic o
Physical State Volatile liquid

solid (salt)

Validated Protocol for Identification

To confirm this substance in an unknown powder:

» Dissolve 10 mg of sample in 600

or

e Acquire 1H NMR: Look immediately for the N-Methyl singlet at 2.4 ppm and the
diastereotopic ABX system at 2.3-2.6 ppm (C1 protons).

¢ Acquire ESI-MS: Confirm parent ion 131.15.

e Check pH: Aqueous solution should be highly alkaline (pKa ~10 for primary, ~10.5 for
secondary amine) unless present as a salt (e.g., HCI, Citrate).

References

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3225398?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Cohen, P. A, etal. (2017). "Four experimental stimulants found in sports and weight loss
supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA),
1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA)." Clinical
Toxicology. Link

o National Center for Biotechnology Information. (2024). PubChem Compound Summary for
CID 19855310, (2-Amino-4-methylpentyl)(methyl)amine. Link

» Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th
Edition. Wiley.

o U.S. Department of Defense. (2024). Operation Supplement Safety: Stimulants in dietary
supplements.[4] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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